molecular formula C12H12FN3O B1471325 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402672-31-4

5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B1471325
CAS RN: 1402672-31-4
M. Wt: 233.24 g/mol
InChI Key: UXPRJWZUOGCTEK-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (PFO) is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been studied for its ability to interact with a variety of biological molecules, making it a useful tool for understanding the structure and function of proteins and other biomolecules. PFO has been used in a variety of research applications, ranging from drug design to the study of enzyme kinetics.

Scientific Research Applications

Therapeutic Potency and Medicinal Chemistry

The structural uniqueness of the 1,3,4-oxadiazole ring, inclusive of compounds like 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, enables effective binding with various enzymes and receptors, eliciting a wide range of bioactivities. Research has shown that derivatives of 1,3,4-oxadiazole have been extensively explored for their high therapeutic potency across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions. This comprehensive exploration underscores the compound's significant developmental value in medicinal chemistry (Verma et al., 2019).

Antimicrobial and Anticancer Applications

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is well-documented, with recent reviews highlighting the potential of these compounds as novel antimicrobial agents. Their activity surpasses known antibiotics in some instances, marking them as promising candidates for drug development against resistant microbial strains. Additionally, the anticancer properties of 1,3,4-oxadiazole derivatives have been the subject of extensive research, with findings indicating potent inhibitory effects on various cancer cell lines, including those resistant to conventional treatments (Glomb & Świątek, 2021).

Synthesis and Chemical Properties

The synthesis of 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole and related compounds is a key area of interest, with advancements in synthetic methodologies enabling the efficient production of these compounds. Microwave-assisted synthesis, in particular, has been highlighted for its potential to expedite the preparation of azaheterocyclic systems, including oxadiazoles, thereby facilitating rapid development and testing of new derivatives (Sakhuja, Panda, & Bajaj, 2012).

Metal-Ion Sensing Applications

Beyond therapeutic applications, 1,3,4-oxadiazole derivatives demonstrate significant potential in the development of chemosensors, particularly for metal-ion detection. The structural features of these compounds, including the presence of nitrogen and oxygen donor atoms, make them suitable for sensing applications, with some derivatives showing high selectivity and sensitivity for specific metal ions. This highlights the versatility of 5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole and related compounds beyond the pharmaceutical domain (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

5-(4-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-10-3-1-8(2-4-10)12-15-11(16-17-12)9-5-6-14-7-9/h1-4,9,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPRJWZUOGCTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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